molecular formula C5H7N5O B140009 2-amino-N-(1,2,4-triazin-3-yl)acetamide CAS No. 138598-50-2

2-amino-N-(1,2,4-triazin-3-yl)acetamide

Cat. No.: B140009
CAS No.: 138598-50-2
M. Wt: 153.14 g/mol
InChI Key: KCEZWZVNHYRSIP-UHFFFAOYSA-N
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Description

2-amino-N-(1,2,4-triazin-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazine ring linked to an acetamide moiety via an amino group. This scaffold is of significant interest in medicinal chemistry due to the triazine ring’s role as a pharmacophore in antimicrobial, antitrypanosomal, and anti-inflammatory agents . The compound’s structural flexibility allows for diverse substitutions, enabling optimization of physicochemical properties and biological activity.

Properties

CAS No.

138598-50-2

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

2-amino-N-(1,2,4-triazin-3-yl)acetamide

InChI

InChI=1S/C5H7N5O/c6-3-4(11)9-5-7-1-2-8-10-5/h1-2H,3,6H2,(H,7,9,10,11)

InChI Key

KCEZWZVNHYRSIP-UHFFFAOYSA-N

SMILES

C1=CN=NC(=N1)NC(=O)CN

Canonical SMILES

C1=CN=NC(=N1)NC(=O)CN

Synonyms

Acetamide, 2-amino-N-1,2,4-triazin-3-yl-

Origin of Product

United States

Comparison with Similar Compounds

Thiazole-Based Acetamides

  • Example: 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide (Molecular No. 17, Table 4 in ).
  • Activity: Exhibited antibacterial activity against Fusarium monoliforme (inhibitory zone: 2 mm) and Aspergillus flavus (34 mm) .
  • Structural Differences: Replaces the triazine ring with a thiazole ring.

Nitrotriazole-Based Acetamides

  • Example : Nitrotriazole-linked acetamides (e.g., compounds 2, 3, 13, 15 in ).
  • Activity: Demonstrated antitrypanosomal activity (IC₅₀ values in the nanomolar range) .
  • Synthesis : Prepared via nucleophilic substitution of chloroacetamides with nitroazole salts, a method distinct from triazine-based analogs.
  • Key Insight: The nitro group enhances electron-deficient character, improving interactions with parasitic enzymes. However, nitro groups may confer toxicity risks compared to the amino-triazine scaffold .

Triazole-Thioacetamide Derivatives

  • Example: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ().
  • Activity : Anti-exudative activity comparable to diclofenac sodium (reference drug) at 10 mg/kg .
  • Structural Differences : Incorporates a sulfur bridge and furan substituent, enhancing solubility and hydrogen-bonding capacity.
  • Key Insight : The thioether linkage and heteroaromatic substituents improve pharmacokinetic profiles relative to the parent triazine-acetamide.

Arylsulfinyl Acetamides

  • Example: 2-amino-N-(arylsulfinyl)-acetamide ().
  • Activity: Inhibits bacterial aminoacyl-tRNA synthetase (LeuRS), a target for novel antibiotics .
  • Structural Differences : Sulfinyl group introduces chirality and modulates target selectivity.
  • Key Insight : While effective against bacterial targets, sulfinyl analogs may exhibit reduced metabolic stability compared to triazine derivatives.

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